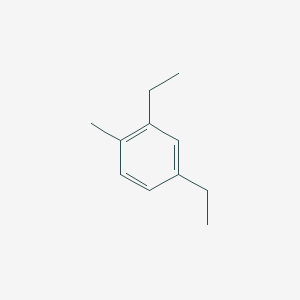

1,3-Diethyl-4-methylbenzene

Description

Significance of Alkyl-Substituted Aromatic Hydrocarbons in Advanced Chemical Research

Alkyl-substituted aromatic hydrocarbons are a pivotal class of organic compounds in advanced chemical research and industrial applications. These molecules, which consist of a benzene (B151609) ring attached to one or more alkyl groups, are fundamental components in a wide array of materials and chemical processes. Their industrial importance is highlighted by their extensive use as solvents, with commercial products like Aromatic 100 and Aromatic 150 being composed primarily of C9 to C11 hydrocarbons. arrochem.com These solvents are integral to the manufacturing of paints, coatings, adhesives, and are used as plasticizers in rubber production. arrochem.com

The production of these compounds is often achieved through processes like the catalytic reforming of petroleum naphtha, a cornerstone of the petrochemical industry for producing high-octane gasoline and valuable aromatic feedstocks. atamanchemicals.comscribd.comresearchgate.net Furthermore, Friedel-Crafts reactions represent a classic and powerful method for the synthesis of alkylbenzenes, allowing for the direct functionalization of aromatic rings. byjus.comlibretexts.orgethz.ch This capability is crucial for creating specific isomers with tailored properties.

From a theoretical and environmental standpoint, the study of alkyl-substituted aromatics is also significant. The arrangement of alkyl groups on the benzene ring influences the compound's physical and chemical properties, including boiling point, solubility, and reactivity. ontosight.ai Research into the thermodynamic properties of different alkylbenzene isomer groups helps in understanding and predicting their behavior in various systems. nist.gov Moreover, as components of petroleum and fuels, their environmental fate and potential toxicity are subjects of ongoing investigation, making a thorough understanding of their chemistry essential. ontosight.ai

Current State of Research on 1,3-Diethyl-4-methylbenzene: An Academic Overview

This compound, also known as 2,4-diethyltoluene, is a C11 aromatic hydrocarbon. lookchem.com Its basic chemical and physical properties have been cataloged in various chemical databases. lookchem.comchemicalbook.comnih.gov The compound is a liquid at standard conditions, with a boiling point of approximately 205.9°C. lookchem.com

Despite being a known compound, dedicated academic research focusing specifically on this compound appears limited. While the broader class of C9-C11 aromatic hydrocarbons is used extensively in industrial solvent mixtures, and processes for their extraction and synthesis are well-established, in-depth studies on the unique properties, reaction kinetics, or potential specialized applications of the this compound isomer are not prominent in the surveyed literature. totalenergies.comgoogle.com Its synthesis can be conceptually understood through established organic reactions like Friedel-Crafts alkylation, where toluene (B28343) or an ethylbenzene (B125841) derivative could be further alkylated. For instance, a known synthetic route involves the reaction of toluene with ethene in the presence of an aluminum (III) chloride catalyst. lookchem.com However, detailed mechanistic studies or optimization for the selective production of this specific isomer are not widely published.

The compound is listed in chemical inventories and its basic properties are used for general chemical modeling and identification, such as in the analysis of aviation fuels or in environmental assessments. epa.govncat.edu Spectroscopic data, such as mass spectra, are available for its identification. nist.gov

Below is a table summarizing the known physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C11H16 |

| Molecular Weight | 148.248 g/mol |

| CAS Number | 1758-85-6 |

| Boiling Point | 205.9°C at 760 mmHg |

| Density | 0.865 g/cm³ |

| Flash Point | 72.2°C |

| Refractive Index | 1.5005 |

| Vapor Pressure | 0.35 mmHg at 25°C |

Note: Some values, such as the melting point, are estimates. lookchem.com

Scope and Research Objectives for Comprehensive Investigation

Given the foundational importance of alkyl-substituted aromatic hydrocarbons and the apparent lack of focused research on this compound, a comprehensive investigation is warranted. The primary objective of such research would be to fill the existing knowledge gap regarding this specific isomer.

The scope of this investigation should encompass several key areas:

Synthesis and Selectivity: A primary research objective would be to develop and optimize selective synthesis routes for this compound. This would involve a detailed study of Friedel-Crafts alkylation or other alkylation methods, exploring various catalysts, reaction conditions, and starting materials to maximize the yield and purity of the desired isomer over other C11 aromatics. byjus.comlibretexts.org

Detailed Physicochemical Characterization: While basic properties are known, a more thorough characterization is needed. This includes precise experimental determination of thermodynamic properties, such as enthalpy of formation and heat capacity, which are crucial for reaction engineering and modeling. nist.gov

Spectroscopic Analysis: A comprehensive spectroscopic profile, including advanced NMR and vibrational spectroscopy (IR/Raman), would provide deeper structural insights and a definitive reference for analytical applications.

Catalytic Conversion Studies: Investigating the behavior of this compound in catalytic processes, such as reforming or isomerization, would be valuable. whiterose.ac.uk This could reveal potential pathways for its conversion into other high-value chemicals and provide insights into its stability and reactivity compared to other isomers.

By pursuing these objectives, a more complete scientific understanding of this compound can be achieved, potentially uncovering unique properties or applications that are currently unrecognized.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diethyl-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-4-10-7-6-9(3)11(5-2)8-10/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMJNJDRDKPVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170031 | |

| Record name | 1,3-Diethyl-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-85-6 | |

| Record name | 2,4-Diethyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diethyl-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIETHYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4U588TW2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1,3 Diethyl 4 Methylbenzene

Strategic Approaches for Aromatic C-Alkylation and Dehydrogenation

The synthesis of polysubstituted benzenes like 1,3-Diethyl-4-methylbenzene requires careful consideration of the directing effects of substituents and the reactivity of the aromatic ring. libretexts.orgscribd.com

Electrophilic Aromatic Substitution Strategies in Alkylbenzene Synthesis

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. minia.edu.eglibretexts.org The introduction of alkyl groups onto a benzene (B151609) ring, known as Friedel-Crafts alkylation, is a primary example of this reaction type. docbrown.info In the context of synthesizing this compound, a stepwise approach would be necessary, taking into account the activating and directing effects of the alkyl substituents. scribd.comlkouniv.ac.in

For instance, starting with toluene (B28343) (methylbenzene), the methyl group is an ortho-, para-director. Therefore, the introduction of an ethyl group via Friedel-Crafts alkylation with an ethyl halide (e.g., chloroethane) and a Lewis acid catalyst (e.g., aluminum chloride) would yield a mixture of ortho- and para-ethyltoluene. docbrown.info Subsequent ethylation of the para-isomer would be influenced by both the methyl and ethyl groups, which are both ortho-, para-directing. This can lead to a mixture of products, making the selective synthesis of this compound challenging through this direct route.

To achieve higher selectivity, a multi-step synthesis is often required, where functional groups are introduced and manipulated in a specific order to control the regiochemistry of the substitution reactions. libretexts.orglibretexts.org For example, one might start with a different substitution pattern and then modify the substituents to arrive at the desired product.

Cross-Coupling Reactions for Substituted Aromatic Frameworks

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of highly substituted aromatic compounds. rsc.org These reactions allow for the precise formation of carbon-carbon bonds, offering greater control over the final structure compared to traditional electrophilic substitution methods.

While direct synthesis of this compound via cross-coupling might be less common, the principles are applicable to the synthesis of its precursors or derivatives. For example, a suitably halogenated benzene derivative could be coupled with an organometallic reagent containing an ethyl group. rsc.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. beilstein-journals.org The construction of substituted benzene rings can also be achieved through the palladium-catalyzed cross-coupling of vinyl halides and terminal alkynes, followed by cyclization. acs.org

Directed Synthesis of this compound and its Derivatives

The specific synthesis of this compound and its derivatives often involves carefully planned multi-step sequences and the use of specific catalysts to control the outcome of the reactions.

Multi-step Organic Transformations Leading to Alkylbenzene Frameworks

Designing a successful multi-step synthesis requires a logical approach and a thorough understanding of various organic reactions. libretexts.org To synthesize this compound, one could envision a route starting from a more readily available substituted benzene. For example, starting with m-xylene (B151644) (1,3-dimethylbenzene), one could perform a Friedel-Crafts acylation followed by a reduction to introduce an ethyl group. The directing effects of the two methyl groups would need to be considered.

Another approach could involve the synthesis of a derivative, such as 2,6-diethyl-4-methylaniline (B1582614), which can then be deaminated to yield this compound. The synthesis of diethyl 2-(2,6-diethyl-4-methylbenzene)malonate has been reported, which involves a diazotization reaction of 2,6-diethyl-4-methylaniline followed by a reaction with diethyl malonate. google.com This malonate derivative could potentially be converted to this compound through subsequent chemical transformations.

The following table outlines a possible multi-step synthetic pathway, although specific yields and conditions would require experimental optimization.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | m-Xylene | Acetyl chloride, AlCl₃ | 4-Acetyl-1,3-dimethylbenzene |

| 2 | 4-Acetyl-1,3-dimethylbenzene | H₂NNH₂, KOH, heat (Wolff-Kishner reduction) | 4-Ethyl-1,3-dimethylbenzene |

| 3 | 4-Ethyl-1,3-dimethylbenzene | Acetyl chloride, AlCl₃ | 2-Acetyl-4-ethyl-1,3-dimethylbenzene |

| 4 | 2-Acetyl-4-ethyl-1,3-dimethylbenzene | H₂NNH₂, KOH, heat (Wolff-Kishner reduction) | This compound |

This is a hypothetical pathway and has not been experimentally verified from the search results.

Catalyst-Mediated Reactions in Diethylmethylbenzene Derivative Synthesis

Catalysts play a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. rsc.org In the context of synthesizing derivatives of diethylmethylbenzene, various catalytic systems are employed.

For instance, the synthesis of 2,6-diamino-3,5-diethyltoluene, a derivative of this compound, can be achieved through the catalytic ethylation of toluenediamine precursors using solid acid catalysts like zeolites. These catalysts promote the electrophilic aromatic substitution of ethylene (B1197577) onto the toluenediamine ring.

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing a wide array of substituted benzene derivatives. beilstein-journals.orgnih.gov These methods offer a high degree of control and are compatible with a broad range of functional groups. The development of robust catalyst systems, including the use of ionic liquids as reaction media, has further expanded the scope of these reactions. beilstein-journals.org

Mechanistic Studies of Aromatic Functionalization in the Context of this compound

The functionalization of alkylbenzenes, such as this compound, typically proceeds through an electrophilic aromatic substitution mechanism. minia.edu.eglibretexts.org The alkyl groups on the benzene ring are electron-donating, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. scribd.com

Recent research has focused on developing highly chemo- and site-selective methods for the C-H functionalization of alkylbenzene derivatives. chemrxiv.orgresearchgate.netchemrxiv.orgnih.gov For example, cooperative catalysis involving gold and a chiral Brønsted acid has been shown to achieve asymmetric para-C(sp²)–H bond functionalization of alkylbenzenes. chemrxiv.orgresearchgate.netchemrxiv.orgnih.gov Mechanistic studies suggest that the reaction proceeds through the formation of a gold-carbene intermediate which then undergoes an electrophilic attack on the arene ring. acs.org Computational studies have highlighted the crucial role of the substituents on the carbene and the arene in determining the regioselectivity of the reaction. acs.org

The mechanism of Friedel-Crafts reactions, which are central to the synthesis of alkylbenzenes, involves the generation of a carbocation electrophile that then attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion. libretexts.org Loss of a proton from this intermediate restores the aromaticity of the ring and yields the substituted product. libretexts.org

Atom Economy and Green Chemistry Considerations in Diethylmethylbenzene Production

The production of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which seeks to minimize environmental impact by improving efficiency and reducing waste. nih.gov Key principles include maximizing atom economy, using safer chemicals and solvents, and employing catalytic rather than stoichiometric reagents. ijnc.iracs.org

Atom Economy

Atom economy is a concept developed by Barry Trost that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org It provides a clear metric for the waste generated by a particular synthetic route.

The atom economy for the synthesis of this compound via the Friedel-Crafts alkylation of toluene with bromoethane (B45996) can be calculated as follows:

Reaction: C₇H₈ + 2 CH₃CH₂Br → C₁₁H₁₆ + 2 HBr

| Component | Chemical Formula | Molar Mass ( g/mol ) |

| Reactants | ||

| Toluene | C₇H₈ | 92.14 |

| Bromoethane | CH₃CH₂Br | 108.97 |

| Total Reactant Mass | 300.08 | |

| Product | ||

| This compound | C₁₁H₁₆ | 148.25 |

| Byproduct | ||

| Hydrogen Bromide | HBr | 80.91 |

Calculation:

% Atom Economy = (Mass of desired product / Total mass of reactants) x 100

% Atom Economy = (148.25 / (92.14 + 2 * 108.97)) x 100

% Atom Economy = (148.25 / 310.08) x 100 ≈ 47.8%

This calculation demonstrates that even with a 100% chemical yield, over half the mass of the reactants is converted into the unwanted byproduct, hydrogen bromide.

Green Chemistry Considerations

Several aspects of traditional diethylmethylbenzene synthesis present green chemistry challenges:

Catalysts : Traditional Friedel-Crafts alkylations use stoichiometric amounts of Lewis acids like AlCl₃. masterorganicchemistry.com These catalysts are hazardous, react vigorously with water, and are often difficult to recover and reuse, generating significant waste. docbrown.info

Solvents and Byproducts : The reactions can produce corrosive byproducts like HCl or HBr. byjus.com The use of volatile organic solvents also contributes to environmental concerns.

Energy Consumption : Many industrial alkylations require high temperatures and pressures, leading to significant energy consumption. kahedu.edu.in

To address these issues, research has focused on developing "greener" catalytic systems. The use of solid acid catalysts, particularly zeolites, is a significant advancement. d-nb.info Zeolites are crystalline aluminosilicates with a porous structure that can be tailored to favor the formation of specific isomers, a concept known as shape-selective catalysis. csic.es Their advantages include:

High Selectivity : The defined pore structure can control which isomers are formed, reducing the generation of unwanted byproducts. nih.govd-nb.info

Recyclability : As solid catalysts, zeolites can be easily separated from the reaction mixture and regenerated, minimizing waste.

Reduced Corrosion : They are less corrosive than Lewis acids, leading to safer operating conditions.

Advanced Spectroscopic and Chromatographic Characterization of 1,3 Diethyl 4 Methylbenzene

High-Resolution Mass Spectrometry for Fragmentomics and Isomer Differentiation

High-resolution mass spectrometry (HRMS) is a powerful tool for the detailed analysis of organic molecules like 1,3-diethyl-4-methylbenzene. It provides highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments. This precision is crucial for distinguishing between isomers and elucidating fragmentation pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis and Fragmentation Pattern Analysis

Gas chromatography-mass spectrometry (GC-MS) is an analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ncat.edu In the context of analyzing this compound, GC-MS allows for its separation from complex mixtures and provides detailed information about its fragmentation pattern upon electron ionization. ncat.edu

Upon entering the mass spectrometer, the this compound molecule is ionized, typically by electron impact, which causes the removal of an electron to form a positively charged molecular ion ([M]⁺). docbrown.info This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The mass-to-charge ratio (m/z) of these fragments is detected, and their relative abundance is plotted to generate a mass spectrum. ncat.edu

The fragmentation of this compound is influenced by the stability of the resulting carbocations. A common fragmentation pathway for alkylbenzenes involves the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. For this compound, the loss of a methyl group (CH₃) from one of the ethyl substituents would result in a prominent peak at m/z 133. The molecular ion peak ([M]⁺) for this compound (C₁₁H₁₆) would be observed at an m/z corresponding to its molecular weight, which is approximately 148.24 g/mol . nist.gov

Table 1: Characteristic Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

| 148 | [C₁₁H₁₆]⁺ | Molecular Ion |

| 133 | [C₁₀H₁₃]⁺ | Loss of a methyl group (-CH₃) |

| 119 | [C₉H₁₁]⁺ | Loss of an ethyl group (-C₂H₅) |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |

This table is generated based on common fragmentation patterns of alkylbenzenes and is for illustrative purposes. Actual fragmentation patterns can vary based on instrumental conditions.

Advanced Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques are instrumental in providing a "molecular fingerprint" of a compound by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) Spectroscopic Techniques

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. docbrown.info The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), with characteristic peaks corresponding to specific functional groups and bond types within the molecule. docbrown.info Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the analysis of solid and liquid samples with minimal preparation.

The FTIR spectrum of this compound would exhibit several key absorption bands. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. docbrown.info The aliphatic C-H stretching vibrations from the ethyl and methyl groups would be observed in the 3000-2850 cm⁻¹ range. Furthermore, characteristic C=C stretching vibrations within the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region. docbrown.info The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern on the benzene ring. The NIST Chemistry WebBook provides infrared spectrum data for this compound. nist.gov

Table 2: Expected FTIR/ATR-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (Ethyl & Methyl) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| Below 900 | C-H Bending (Out-of-plane) | Aromatic |

This table is a generalized representation based on typical infrared absorption frequencies for the functional groups present in the molecule.

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light, usually from a laser source. The resulting Raman spectrum provides information about the vibrational, rotational, and other low-frequency modes in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

1D and 2D NMR Experiments for Proton and Carbon Connectivity Analysis

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

In the ¹H NMR spectrum of this compound, we would expect to see distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the ethyl groups, and the methyl (-CH₃) protons of the ethyl and methyl groups. The chemical shifts (δ) of these signals are influenced by the electron density around the protons. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm). The methylene protons would likely appear as a quartet due to coupling with the adjacent methyl protons, and the methyl protons of the ethyl groups would appear as a triplet. The single methyl group attached to the ring would appear as a singlet.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons would have chemical shifts in the range of δ 120-150 ppm, while the aliphatic carbons of the ethyl and methyl groups would appear in the upfield region.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful for establishing connectivity between atoms. A COSY spectrum reveals which protons are coupled to each other (typically on adjacent carbons). An HSQC spectrum correlates directly bonded proton and carbon atoms. github.io For this compound, a COSY experiment would show correlations between the methylene and methyl protons of the ethyl groups. An HSQC experiment would link each proton signal to its corresponding carbon signal. github.io

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.0-7.2 (multiplet) | ~125-130 |

| Ar-CH₂-CH₃ | ~2.6 (quartet) | ~28 |

| Ar-CH₂-CH₃ | ~1.2 (triplet) | ~15 |

| Ar-CH₃ | ~2.3 (singlet) | ~21 |

| Aromatic C (quaternary) | - | ~135-144 |

This table provides estimated chemical shift values based on typical ranges for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Dynamic Studies and Conformational Preferences

While standard 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for the initial structural elucidation of this compound, advanced NMR techniques offer deeper insights into its dynamic behavior and conformational preferences. oup.comresearchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, providing information about the spatial arrangement of the ethyl and methyl groups on the benzene ring.

Dynamic NMR (DNMR) spectroscopy is particularly valuable for studying the rotational barriers of the ethyl groups. oup.com By acquiring spectra at various temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the ethyl protons. At low temperatures, the rotation around the C(aryl)-C(ethyl) bond may become slow enough on the NMR timescale to allow for the resolution of distinct signals for the diastereotopic methylene protons. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational process. This data provides quantitative information about the conformational flexibility of the molecule.

Furthermore, computational modeling can be used in conjunction with experimental NMR data to predict the most stable conformations of this compound and to rationalize the observed dynamic processes. dtic.mil These studies are crucial for understanding how the molecule's shape and flexibility influence its physical properties and interactions.

Chromatographic Separation Techniques for Purity and Isomer Resolution

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from its isomers.

Gas chromatography (GC) is a powerful technique for the quantitative analysis of volatile compounds like this compound. ifpenergiesnouvelles.fr When coupled with a flame ionization detector (FID), GC can provide highly accurate and precise measurements of the concentration of the compound in a sample. ifpenergiesnouvelles.fr For quantitative analysis, an internal standard method is often employed to correct for variations in injection volume and detector response. ifpenergiesnouvelles.fr

The retention behavior of this compound in GC is dependent on several factors, including the type of stationary phase used in the column, the column temperature, and the carrier gas flow rate. chula.ac.thu-pec.fr Nonpolar stationary phases, such as those based on dimethylpolysiloxane, separate compounds primarily based on their boiling points. u-pec.fr More polar stationary phases can provide different selectivity based on dipole-dipole interactions or other intermolecular forces. academicjournals.org

In a recent study, this compound was identified as one of the floral volatile organic compounds (FVOCs) in Edgeworthia chrysantha at a concentration of 0.387 ± 0.005 ng/mg. nih.govfrontiersin.org The analysis was performed using comprehensive two-dimensional gas chromatography coupled with a quadrupole time-of-flight mass spectrometer (GC×GC-QTOF-MS). nih.govfrontiersin.org

Table 1: GC Quantitative Analysis Data for this compound in a Floral Volatile Sample nih.govfrontiersin.org

| Compound | Concentration (ng/mg) | Standard Deviation |

| This compound | 0.387 | 0.005 |

This interactive table presents the quantitative analysis data for this compound found in a specific floral volatile sample.

The Kovats retention index (KI) is a standardized method for reporting GC retention times, which aids in the identification of compounds by comparing experimental values to literature or database values. lotusinstruments.comdtic.miltandfonline.com The index relates the retention time of an analyte to the retention times of n-alkanes that elute before and after it. lotusinstruments.com This method helps to minimize variations in retention times that can occur between different instruments and laboratories. researchgate.net

For alkylbenzenes like this compound, the Kovats retention index is influenced by the number and arrangement of the alkyl substituents on the benzene ring. tandfonline.com The use of retention indices on columns with different polarities can provide a high degree of confidence in compound identification, especially when dealing with complex mixtures of isomers. dtic.mil

A reported Kovats retention index for this compound on a 100% dimethylpolysiloxane column is 1157. lotusinstruments.com This value can be used as a reference point for the identification of this compound in unknown samples.

Table 2: Kovats Retention Index for this compound lotusinstruments.com

| Compound | Stationary Phase | Kovats Retention Index (KI) |

| This compound | 100% Dimethylpolysiloxane | 1157 |

This interactive table displays the reported Kovats retention index for this compound on a standard nonpolar GC column.

Theoretical and Computational Investigations on 1,3 Diethyl 4 Methylbenzene

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and chemical reactivity of 1,3-diethyl-4-methylbenzene. These methods offer a detailed view of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure and reactivity of organic molecules like this compound. researchgate.netlibretexts.org By solving the Kohn-Sham equations, DFT can accurately predict a variety of molecular properties. For a molecule such as this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can determine its optimized geometry, electronic energy, and the distribution of electron density. dtic.mil

The electronic properties derived from DFT calculations are key to understanding the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. dtic.mil For alkylbenzenes, the addition of alkyl groups to the benzene (B151609) ring generally leads to a decrease in the energy gap compared to benzene itself, suggesting increased reactivity. dtic.mil

DFT can also be used to predict the pathways of chemical reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, the calculated distribution of atomic charges and the Fukui functions can help predict the most likely sites for electrophilic attack on the benzene ring. nih.govscispace.com The ethyl and methyl substituents on the benzene ring are activating groups and direct incoming electrophiles to the ortho and para positions relative to themselves. nih.govscispace.com

Table 1: Illustrative DFT-Calculated Electronic Properties for Alkylbenzenes (Note: This table presents typical values for alkylbenzenes and is for illustrative purposes as specific data for this compound is not readily available in the cited literature.)

| Property | Typical Value Range for Alkylbenzenes | Significance |

|---|---|---|

| HOMO Energy | -8.5 to -9.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 to 0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 8.0 to 9.0 eV | Chemical reactivity and stability |

Computational Spectroscopy and Spectral Feature Prediction

Computational methods are instrumental in predicting and interpreting the spectroscopic features of molecules, including this compound. Theoretical calculations of infrared (IR) and Raman spectra can be performed using quantum mechanical methods like DFT. rsc.org These calculations involve determining the vibrational frequencies and their corresponding intensities, which arise from the different modes of vibration of the molecule's chemical bonds. rsc.orgfishersci.de

The predicted vibrational spectra can be compared with experimental data to confirm the molecular structure and to assign specific spectral bands to particular vibrational modes. For this compound, the calculated IR and Raman spectra would show characteristic bands corresponding to the stretching and bending vibrations of the C-H bonds in the alkyl groups and the aromatic ring, as well as the C-C vibrations within the benzene ring and the alkyl chains. The NIST database contains an experimental gas-phase IR spectrum for "Benzene, 2,4-diethyl-1-methyl-", which is a synonym for this compound. nist.gov This experimental data can be used to validate computational predictions.

Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. aip.org By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the 1H and 13C NMR spectra. These predictions are valuable for structural elucidation and for studying the conformational dynamics of the molecule. aip.org

| Vibrational Mode | Typical Wavenumber Range (cm-1) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-H Bend (Alkyl) | 1370 - 1470 |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The presence of flexible ethyl groups in this compound means that the molecule can exist in various conformations due to the rotation around the C-C single bonds. Molecular modeling and dynamics simulations are powerful techniques for exploring the conformational landscape of such molecules. aip.orgaip.orgnih.gov

Molecular mechanics force fields, such as CHARMM or OPLS-AA, can be used to perform conformational searches and to calculate the potential energy of different conformers. aip.orgnih.gov These methods can identify the most stable conformations (i.e., those with the lowest energy) and the energy barriers between them. For ethylbenzene (B125841), for example, it has been shown that there are two equally populated conformers, with the methyl group of the ethyl substituent being either planar or perpendicular to the benzene ring. aip.org Similar conformational possibilities would exist for the two ethyl groups in this compound.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. aip.orgnih.govacs.org By simulating the motion of all atoms in the molecule, MD can explore the accessible conformations and their relative populations at a given temperature. These simulations can also provide insights into the structural properties of alkylbenzenes in different environments, such as in solution. aip.orgnih.gov For instance, MD simulations have been used to study the diffusion coefficients and structural properties of various alkylbenzenes in supercritical carbon dioxide. aip.org

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Alkylbenzene Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. amazonaws.comresearchgate.netresearchgate.net For the alkylbenzene series, including this compound, QSPR models have been developed to predict various properties such as boiling point, critical temperature, and critical pressure. amazonaws.comresearchgate.netresearchgate.netresearchgate.net

These models are built by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can be topological, geometric, or electronic in nature. Then, a mathematical relationship, often a multiple linear regression (MLR) equation, is established between the descriptors and the property of interest. amazonaws.comresearchgate.net For example, a QSPR model for the boiling point of alkylbenzenes might use descriptors like the Wiener index, Harary index, and Randic index. amazonaws.com

The predictive power of these models is then validated using an external test set of compounds. Successful QSAR/QSPR models can be used to predict the properties of new or untested compounds, such as other isomers of diethylmethylbenzene, based solely on their molecular structure. This is particularly useful for assessing the potential environmental fate and toxicity of a large number of chemicals without the need for extensive experimental testing. core.ac.ukidosi.org

Table 3: Example of a QSPR Model for the Boiling Point of Alkylbenzenes (Note: This is a generalized representation of a QSPR model. The specific descriptors and coefficients would vary depending on the study.)

| Dependent Property | Model Equation Example | R2 |

|---|

Cheminformatics and Data Mining for Alkylbenzene Libraries, including Ontology Classification

Cheminformatics provides the tools and techniques to manage, analyze, and model large libraries of chemical compounds, such as the alkylbenzenes. plos.orgd-nb.info This includes the use of chemical databases, structure searching, and the development of chemical ontologies.

A chemical ontology is a formal and hierarchical classification of chemical entities based on their structural features and properties. plos.orgd-nb.infonih.gov Ontologies like ChEBI (Chemical Entities of Biological Interest) provide a standardized vocabulary for describing chemical compounds. ebi.ac.uk Within such an ontology, this compound would be classified based on its structural components.

The classification of this compound in a chemical ontology would be as follows:

Parent Hydride: Benzene ebi.ac.uk

Class: Benzenes ebi.ac.uk

Subclass: Alkylbenzene ebi.ac.uk

Further Classification: Polysubstituted benzene, Aromatic hydrocarbon

Data mining techniques can be applied to large databases of alkylbenzenes to discover novel structure-property or structure-activity relationships. core.ac.uk By analyzing patterns in the data, it is possible to identify key structural features that are responsible for certain properties or biological effects. This information can then be used to design new molecules with desired characteristics or to predict the properties of existing but uncharacterized compounds.

Environmental Fate and Degradation Pathways of 1,3 Diethyl 4 Methylbenzene

Atmospheric Oxidation Mechanisms of Alkyl-Substituted Aromatics

The dominant removal process for 1,3-Diethyl-4-methylbenzene in the troposphere is oxidation initiated by photochemically generated radicals. The hydroxyl radical (OH), the nitrate (B79036) radical (NO3), and ozone (O3) are the principal oxidants.

Kinetics and Products of Hydroxyl Radical (OH) Initiated Reactions

The gas-phase reaction with the hydroxyl radical (OH) is the primary atmospheric degradation pathway for this compound during the daytime. The reaction proceeds through two main channels: H-atom abstraction from the ethyl and methyl groups and OH addition to the aromatic ring.

The rate constant for the reaction of OH radicals with alkylbenzenes is influenced by the number and type of alkyl substituents. For structurally similar compounds, such as 1,3-diethylbenzene, a room temperature rate coefficient of (22 ± 4) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ has been reported. researchgate.net Based on structure-activity relationships, the rate constant for this compound is expected to be of a similar magnitude.

The OH-initiated oxidation of this compound leads to the formation of a variety of products. The initial steps involve either the abstraction of a hydrogen atom from one of the alkyl groups or the addition of the OH radical to the aromatic ring, forming an OH-adduct. The subsequent reactions of this adduct with molecular oxygen (O₂) lead to the formation of phenolic and ring-opened products.

Drawing analogies from the Master Chemical Mechanism (MCM) for the degradation of 1,3-diethyl-5-methylbenzene, the branching ratios for the initial reactions of the OH radical with this compound can be estimated. copernicus.orgbham.ac.ukcopernicus.org H-atom abstraction from the ethyl and methyl groups is a minor pathway, while OH addition to the aromatic ring is the dominant channel. The addition of OH is followed by the addition of O₂ to form peroxy radicals, which can then undergo a series of reactions to form stable products.

Table 1: Estimated Branching Ratios for the OH-Initiated Oxidation of this compound

| Reaction Pathway | Branching Ratio (%) | Primary Products |

| H-atom abstraction | ~3 | Alkyl-substituted benzaldehydes and ketones |

| OH addition to the aromatic ring | ~97 | Diethyl-methyl-phenols, ring-opened dicarbonyls |

Data is estimated based on structurally similar compounds from the Master Chemical Mechanism. copernicus.orgbham.ac.ukcopernicus.org

The major products are expected to be various isomers of diethyl-methyl-phenol, formed through the elimination of a hydroperoxyl radical (HO₂) from the peroxy radical adduct. Ring-opening reactions also occur, leading to the formation of dicarbonyl compounds such as glyoxal, methylglyoxal, and other larger dicarbonyls. bham.ac.uk

Role of Nitrate Radicals (NO₃) in Gas-Phase Degradation

During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant atmospheric oxidant. nist.gov The reaction of NO₃ with alkylbenzenes, including this compound, is a notable removal process. The primary mechanism for the reaction of NO₃ with alkyl-substituted aromatics is the abstraction of a hydrogen atom from an alkyl side chain. copernicus.org

The rate constants for the reaction of NO₃ radicals with alkylbenzenes are generally lower than those for OH radicals. For many alkylbenzenes, these rate constants are in the range of 10⁻¹⁶ to 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. copernicus.org While a specific rate constant for this compound is not available, it is expected to fall within this range.

The initial products of the NO₃-initiated degradation are alkyl-substituted benzyl (B1604629) radicals and nitric acid (HNO₃). The benzyl-type radicals then react rapidly with molecular oxygen to form the corresponding peroxy radicals. These peroxy radicals can then react with other atmospheric trace gases, leading to the formation of a variety of oxygenated products, including aldehydes, ketones, and organic nitrates. au.dk

Table 2: General Products of NO₃-Initiated Degradation of Alkylbenzenes

| Reactant | Primary Reaction | Initial Products | Subsequent Products |

| This compound | H-atom abstraction | Diethyl-methyl-benzyl radical, HNO₃ | Diethyl-methyl-benzaldehydes, organic nitrates |

Ozonolysis Pathways and By-product Formation

The reaction of ozone (O₃) with aromatic hydrocarbons is generally slow compared to its reaction with alkenes. doubtnut.com For benzene (B151609) and its alkylated derivatives, the gas-phase ozonolysis rate constants are typically very low, making this a minor atmospheric degradation pathway compared to the reactions with OH and NO₃ radicals.

However, when ozonolysis does occur, it proceeds via the addition of ozone to the aromatic ring, leading to the formation of a primary ozonide. This intermediate is unstable and rapidly rearranges to form a triozonide, which then decomposes to yield ring-cleavage products. doubtnut.comchemistnotes.comcollegedunia.comembibe.com The expected products from the ozonolysis of this compound would be a mixture of dicarbonyls, resulting from the cleavage of the aromatic ring. Based on the ozonolysis of other alkylated benzenes like o-xylene, the products would likely include glyoxal, methylglyoxal, and larger dicarbonyls containing the ethyl substituents. quora.comyoutube.com

Photochemical Degradation under Environmental Conditions

Direct absorption of solar radiation can also lead to the degradation of chemical compounds in the atmosphere, a process known as photolysis.

Photo-induced Transformations and Photolysis Kinetics

For an organic molecule to undergo direct photolysis in the troposphere, it must absorb light at wavelengths greater than 290 nm. Simple aromatic hydrocarbons like benzene and its alkylated derivatives, including this compound, have absorption maxima in the ultraviolet region at wavelengths shorter than those that penetrate the lower atmosphere. science-softcon.de Consequently, their absorption of solar radiation is very weak, and direct photolysis is generally considered to be a negligible atmospheric sink for these compounds. d-nb.info

The quantum yield, which is the efficiency of a photochemical reaction, is expected to be very low for the direct photolysis of this compound in the troposphere. acs.org Indirect photolysis, where other atmospheric species absorb light and then react with the compound, can occur but is typically encompassed within the broader atmospheric oxidation mechanisms discussed previously.

Identification and Characterization of Photodegradation Products using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to identify unknown degradation products of environmental contaminants. In the context of alkylbenzene degradation, HRMS would be capable of identifying a wide range of potential products, including hydroxylated and nitrated derivatives, as well as various ring-opened carbonyl compounds. While specific data for this compound is lacking, studies on other aromatic compounds have shown the formation of a complex mixture of products resulting from photo-induced transformations. researchgate.net

Biological Degradation and Biotransformation in Environmental Matrices

Microbial Metabolism of Aromatic Hydrocarbons

The microbial breakdown of aromatic hydrocarbons like this compound is a critical process for their removal from contaminated environments. Numerous studies have focused on the ability of various microbial species to utilize these compounds as a source of carbon and energy. The primary mechanism involves the enzymatic breakdown of the aromatic ring. mdpi.com

The degradation of similar compounds, such as other alkylbenzenes, often begins with the oxidation of the alkyl side chains or the aromatic ring itself. For instance, in the case of toluene (B28343), a simpler alkylbenzene, bacteria can initiate degradation through several pathways involving monooxygenases or dioxygenases. researchgate.net These initial enzymatic attacks introduce oxygen atoms into the molecule, making it more susceptible to further breakdown.

Research on the biodegradation of alkylbenzenes has shown that the rate and extent of degradation can be influenced by the number and position of alkyl substituents on the benzene ring. oieau.fr Generally, less substituted benzenes are more readily degraded. While specific studies on this compound are limited, the established principles of aromatic hydrocarbon metabolism suggest that it would likely be degraded through similar pathways, initiated by oxidation of one of the ethyl groups or the methyl group, or by direct attack on the aromatic ring. researchgate.netresearchgate.net The presence of multiple alkyl groups might present a greater challenge for microbial enzymes compared to simpler compounds like toluene or ethylbenzene (B125841).

Enzymatic Biotransformations

The biotransformation of this compound is driven by specific enzymes produced by microorganisms. These enzymes catalyze the reactions that lead to the compound's breakdown. Key enzymes in the degradation of aromatic hydrocarbons include oxygenases, dehydrogenases, and hydrolases. mdpi.comunl.pt

Oxygenases: These enzymes are crucial for initiating the degradation process by incorporating oxygen into the aromatic ring or the alkyl side chains. For example, dioxygenases can add two hydroxyl groups to the benzene ring, forming a cis-dihydrodiol. researchgate.net This is a common first step in the aerobic degradation of many aromatic compounds. nih.gov Monooxygenases can also hydroxylate the ring or the alkyl groups. researchgate.net

Dehydrogenases: Following the initial oxidation, dehydrogenases can further oxidize the resulting alcohols and aldehydes. For example, a benzyl alcohol dehydrogenase can convert a hydroxylated side chain to an aldehyde, which can then be oxidized to a carboxylic acid by an aldehyde dehydrogenase. researchgate.net

Catechol Dioxygenases: After the formation of a substituted catechol, ring cleavage is typically carried out by catechol dioxygenases. These enzymes break the aromatic ring, leading to the formation of aliphatic products that can then enter central metabolic pathways. nih.gov

While direct enzymatic studies on this compound are not extensively documented, the enzymatic machinery for degrading other alkylbenzenes provides a strong model for its likely biotransformation. researchgate.netkarger.com The specific regioselectivity of the initial enzymatic attack would determine the subsequent degradation pathway and the resulting metabolites.

Environmental Partitioning and Transport Models for Alkylbenzenes

Understanding how this compound moves and distributes itself within the environment is crucial for assessing its potential impact. Environmental partitioning and transport models are valuable tools for predicting the fate of chemicals like alkylbenzenes. trentu.caresearchgate.net These models use the physicochemical properties of a compound to estimate its distribution among different environmental compartments such as air, water, soil, and sediment.

Several models of varying complexity, such as the Equilibrium Criterion (EQC) model, are used to predict the environmental fate of chemicals. trentu.catrentu.ca These models rely on key chemical properties:

| Property | Description | Relevance to Environmental Fate |

| Water Solubility | The maximum amount of a substance that can dissolve in water. | Influences the concentration of the compound in aquatic systems and its potential for leaching from soil into groundwater. usgs.gov |

| Vapor Pressure | The pressure exerted by the vapor of a substance in equilibrium with its solid or liquid phase. | A higher vapor pressure indicates a greater tendency to volatilize into the atmosphere. cdc.gov |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium. | Indicates the tendency of a compound to sorb to organic matter in soil and sediment, and its potential for bioaccumulation in organisms. usgs.govacs.org |

| Henry's Law Constant | The ratio of a chemical's partial pressure in the air to its concentration in water at equilibrium. | Describes the partitioning of a compound between air and water. cdc.gov |

Table 1. Key Physicochemical Properties for Environmental Modeling

Fugacity models, a type of multimedia environmental model, are often used to predict the distribution of organic contaminants. oecd.org These models calculate the "escaping tendency" of a chemical from each environmental phase. For alkylbenzenes, which are volatile and have low to moderate water solubility, these models can predict their tendency to partition into the atmosphere and sorb to soil organic carbon. oecd.orgnih.gov

Advanced Applications and Functional Materials Development Involving 1,3 Diethyl 4 Methylbenzene

Role as Chemical Intermediates in Advanced Synthesis

The primary role of 1,3-diethyl-4-methylbenzene in advanced synthesis is as a precursor to more complex molecules. Its derivatives are key components in the production of fine chemicals and are instrumental in the development of novel functional materials.

This compound is a foundational molecule for producing a range of specialty organic compounds. One of the most significant derivatives is diethylmethylbenzenediamine (B1592680) (DETDA), an aromatic diamine. atamanchemicals.com DETDA is synthesized from this compound and is widely used as an intermediate in the creation of dyes, pigments, and other specialty chemicals. Its unique structural characteristics, including the presence of ethyl and methyl groups on the benzene (B151609) ring, allow for diverse reactivity and the tailoring of properties in the final products.

The conversion of this compound to its diamine derivative is a critical step that unlocks its potential in various industrial applications. This process highlights the compound's role as a crucial intermediate in the organic synthesis landscape. atamanchemicals.comvictory-chem.net Further, the synthesis of various indole (B1671886) derivatives, which are important moieties in many alkaloids, can start from precursors related to substituted anilines, showcasing the broader family of compounds accessible from this compound derivatives. rsc.org

Table 1: Key Chemical Intermediates Derived from this compound

| Intermediate | Formula | Key Applications |

| Diethylmethylbenzenediamine (DETDA) | C11H18N2 | Polyurethane and epoxy resin curing agent, chain extender, antioxidant. atamanchemicals.comvictory-chem.netwintzell-fried.comtdimdipolyurethane.com |

| 2-Bromo-1,3-diethyl-5-methylbenzene | C11H15Br | Intermediate for further functionalization in organic synthesis. |

Beyond its role in producing established chemicals, this compound and its derivatives are being explored as building blocks for novel functional materials. The structural rigidity and potential for functionalization make these compounds suitable for creating materials with advanced optical, electronic, and thermal properties. For instance, conjugated 1,3-diynes, which are significant in the development of advanced materials and pharmaceuticals, can be synthesized through cross-coupling reactions involving organoalane reagents derived from such aromatic compounds. rsc.org

Research in material science is actively investigating the incorporation of DETDA and similar derivatives into high-performance polymers and composites. These materials are designed to exhibit enhanced durability and resistance to environmental factors. The pyrolysis of materials containing diethylmethylbenzenediamine can lead to the formation of carbon-based molecular sieves, indicating its potential in separation and filtration technologies. atamanchemicals.com

Polymer Science and Material Engineering Applications of Derivatives

The derivatives of this compound, particularly diethylmethylbenzenediamine (DETDA), have found significant applications in polymer science and material engineering. These applications primarily leverage the reactivity of the diamine groups in polymerization processes.

DETDA is a highly effective chain extender for polyurethane elastomers, particularly in Reaction Injection Molding (RIM) and Spray Polyurea Elastomer (SPUA) systems. atamanchemicals.com In these applications, DETDA reacts with isocyanate groups to form urea (B33335) linkages, which become part of the hard segment of the polyurethane. iaea.org This reaction enhances the mechanical properties of the resulting polymer, such as tensile strength, tear strength, and hardness. researchgate.net

The incorporation of DETDA as a chain extender leads to polyurethanes with high thermal stability, chemical resistance, and excellent resilience against degradation. The reaction kinetics of DETDA are significantly faster than other common chain extenders like 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA), which allows for shorter demolding times in RIM processes. atamanchemicals.com The structure of the chain extender plays a crucial role in determining the final properties of the polyurethane. iaea.org

Table 2: Impact of DETDA as a Chain Extender on Polyurethane Properties

| Property | Improvement with DETDA | Reference |

| Tensile Strength | Significantly increased | |

| Abrasion Resistance | 15% higher than MOCA-based PU | |

| Hydrolytic Stability | Superior to MOCA-based PU | |

| Reaction Speed | Several times faster than DMTDA and ~30 times faster than MOCA | atamanchemicals.com |

| Thermal Stability | Enhanced |

The use of this compound derivatives extends to the development of advanced polymeric resins and coatings. DETDA is utilized as a curing agent for epoxy resins, where it contributes to improved thermal stability and chemical resistance. victory-chem.netwintzell-fried.comtdimdipolyurethane.com Its low viscosity facilitates easy processing, making it suitable for various coating and adhesive formulations.

In the context of coatings, polyurethane and polyurea systems formulated with DETDA exhibit high performance, including fast curing times and high initial strength. atamanchemicals.com These coatings are known for their durability and resistance to hydrolysis and heat. atamanchemicals.com Furthermore, patent literature describes compositions containing mixtures of aqueous polymer dispersions and polyurethane polyurea dispersions, where diamino derivatives of this compound are used to create matt coatings for textiles and leather. google.com These applications highlight the versatility of this compound's derivatives in creating a wide array of functional polymeric materials.

Catalytic and Reaction Engineering Applications

While this compound is primarily used as a reactant or building block, there are related applications in catalysis and reaction engineering. The synthesis of this compound itself often involves catalytic processes, such as the ethylation of toluene (B28343) over acid catalysts. wikipedia.org Modified zeolite catalysts can be used to selectively produce the 4-isomer of ethyltoluene, which is a related compound. wikipedia.org

In terms of its derivatives, the development of efficient catalytic systems is crucial for their synthesis and subsequent use. For example, the synthesis of various organic compounds often relies on transition metal catalysts, and the principles of green chemistry encourage the use of recyclable heterogeneous catalysts. beilstein-journals.org While direct catalytic applications of this compound are not widely reported, the broader field of catalysis is essential for the industrial production and transformation of this and related aromatic compounds. rsc.org

Use in Catalytic Cycles and Process Optimization

While this compound is not typically employed as a catalyst itself, it is a product of significant catalytic processes, primarily the Friedel-Crafts alkylation of toluene. The optimization of these processes is crucial for maximizing the yield and purity of this compound and its isomers.

The industrial synthesis of diethylmethylbenzenes involves the alkylation of toluene with an ethylating agent, most commonly ethylene (B1197577), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). lookchem.com This electrophilic aromatic substitution reaction is a cornerstone of petrochemical manufacturing. The reaction proceeds under anhydrous conditions to prevent the deactivation of the catalyst.

A significant challenge in the synthesis of this compound is controlling the regioselectivity of the reaction. The ethyl groups can add to various positions on the toluene ring, leading to a mixture of isomers, including 1-ethyl-2-methylbenzene, 1-ethyl-3-methylbenzene, and 1-ethyl-4-methylbenzene, alongside the desired this compound. Consequently, process optimization efforts are directed towards enhancing the selectivity for the target isomer. This can involve careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Computational studies, such as those using density functional theory (DFT), are employed to understand the reaction mechanisms and energy barriers for the formation of different isomers. researchgate.net For instance, research on the alkylation of toluene over zeolite catalysts investigates how the pore structure of the catalyst can influence the product distribution. researchgate.net While specific optimization data for this compound is not extensively published, the principles are derived from broader studies on toluene alkylation.

The following table outlines the typical reaction conditions for the synthesis of diethylmethylbenzenes, which would be subject to optimization to favor the production of this compound.

| Parameter | Condition | Purpose in Optimization |

| Catalyst | Aluminum (III) chloride | To facilitate the electrophilic substitution of ethyl groups onto the toluene ring. lookchem.com |

| Reactants | Toluene, Ethene | The primary feedstocks for the synthesis. lookchem.com |

| Solvent | Dichloromethane | Provides a medium for the reaction. lookchem.com |

| Temperature | ~50 °C | Influences reaction rate and selectivity. lookchem.com |

| Pressure | ~380 Torr | Affects the concentration of gaseous reactants like ethene. lookchem.com |

| Reaction Time | ~0.5 hours | Determines the extent of conversion and potential for side reactions. scbt.com |

| Atmosphere | Inert | Prevents unwanted side reactions with atmospheric components. lookchem.com |

Role in Industrial Chemical Processes

This compound serves as a valuable intermediate in the broader chemical industry, primarily in the synthesis of more complex and functionalized molecules. As an alkylated aromatic hydrocarbon, its utility stems from the reactivity of the benzene ring and the attached alkyl groups.

The primary industrial process involving this compound is its own synthesis via the catalytic alkylation of toluene. lookchem.com Toluene itself is a major product of catalytic reforming of petroleum naphtha, a fundamental process in the petrochemical industry. atamanchemicals.comscribd.com

While direct large-scale applications of this compound are not widely documented, its structural analogues and derivatives have significant industrial uses. For instance, related diethyl toluene diamine compounds are utilized as chain extenders in the production of polyurethanes and as curing agents for epoxy resins. atamanchemicals.com This suggests a potential role for this compound as a precursor to such performance chemicals after further functionalization, such as nitration followed by reduction to form the corresponding diamine.

Furthermore, the general class of C9 alkylbenzenes, to which this compound belongs, are components of petroleum and find use as solvents and as intermediates in the production of various organic compounds, including dyes and resins. solubilityofthings.com The synthesis of specialty chemicals, such as certain pesticides or pharmaceuticals, can also involve intermediates derived from diethylmethylbenzene structures. For example, the herbicide pinoxaden (B166648) is synthesized from a diethyl-methylphenyl malonate derivative. google.com

The table below lists the key industrial processes and potential applications related to this compound.

| Industrial Process / Application | Description |

| Intermediate Synthesis | The primary role of this compound is as a building block for more complex molecules. solubilityofthings.com |

| Alkylation of Toluene | The main industrial route for the production of this compound and its isomers. lookchem.com |

| Potential Precursor for Polymers | Can potentially be converted to diamines for use in polyurethanes and epoxy resins. atamanchemicals.com |

| Solvent Applications | As a C9 alkylbenzene, it can be used as a solvent in various industrial formulations. solubilityofthings.com |

| Precursor for Specialty Chemicals | Serves as a potential starting material for the synthesis of fine chemicals such as dyes, resins, and agrochemicals. solubilityofthings.comgoogle.com |

Future Research Directions and Emerging Paradigms in 1,3 Diethyl 4 Methylbenzene Studies

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1,3-diethyl-4-methylbenzene often relies on Friedel-Crafts alkylation, a powerful method for forming carbon-carbon bonds with aromatic rings. pressbooks.pubmasterorganicchemistry.com However, classical approaches frequently utilize stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which can generate significant waste and pose environmental concerns. beilstein-journals.org The future of its synthesis lies in greener and more sustainable alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials.

A significant area of research is the development of solid acid catalysts, such as zeolites and mesoporous aluminosilicates, to replace homogeneous Lewis acids. researchgate.netrsc.org These materials offer the advantages of being reusable, reducing corrosive waste streams, and potentially offering shape selectivity that can favor the desired isomer of diethylmethylbenzene. For instance, studies on the alkylation of benzene (B151609) with long-chain olefins using zeolite catalysts have shown promising results in producing linear alkylbenzenes, a class of compounds to which this compound belongs. researchgate.net The focus is on tailoring the pore structure and acidity of these catalysts to maximize the yield of the target product and enhance catalyst stability and lifetime.

Another promising avenue is the use of more environmentally benign alkylating agents. Instead of toxic alkyl halides, researchers are exploring the use of alcohols and alkenes. beilstein-journals.org These reactions, when catalyzed efficiently, produce water as the primary byproduct, representing a significant step towards a greener chemical process. beilstein-journals.org Furthermore, solvent-free reaction conditions, catalyzed by agents like p-toluenesulfonic acid (PTSA), are being investigated for the synthesis of related aromatic compounds, which could be adapted for this compound production. rsc.org

Biocatalysis presents a frontier in sustainable synthesis. nih.gov The use of enzymes to perform Friedel-Crafts-type alkylations offers the potential for high stereospecificity and regioselectivity under mild reaction conditions, which is often difficult to achieve with traditional chemical catalysts. nih.gov While still an emerging area, the development of robust enzymes for the specific alkylation of toluene (B28343) derivatives could revolutionize the synthesis of compounds like this compound.

| Synthetic Route | Catalyst Type | Key Advantages | Research Focus |

| Solid Acid Catalysis | Zeolites, Mesoporous Aluminosilicates | Reusable, Reduced Waste, Shape Selectivity | Catalyst design for improved selectivity and stability |

| Green Alkylating Agents | Alcohols, Alkenes | Water as a byproduct, Reduced toxicity | Development of efficient catalysts for benign reagents |

| Solvent-Free Synthesis | e.g., p-Toluenesulfonic acid | Reduced solvent waste, Energy efficiency | Adaptation to specific polyalkylated benzenes |

| Biocatalysis | Enzymes | High selectivity, Mild conditions | Discovery and engineering of robust enzymes |

Integration of Machine Learning and Artificial Intelligence in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, with the potential to significantly accelerate the discovery and optimization of synthetic routes for compounds like this compound. beilstein-journals.org These computational approaches can analyze vast datasets of chemical reactions to identify patterns and make predictions that are beyond human intuition. acs.org

One of the key applications of ML is in the prediction of reaction outcomes and the optimization of reaction conditions. bohrium.comnih.gov By training neural network models on extensive databases of organic reactions, it is possible to predict the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.gov This can dramatically reduce the number of experiments required to find the optimal conditions for the synthesis of this compound, saving time, resources, and minimizing waste. beilstein-journals.org For instance, AI can be used to navigate the complex relationships between reaction variables to find the global optimal conditions for yield and selectivity. beilstein-journals.org

| AI/ML Application | Description | Potential Impact on this compound Synthesis |

| Reaction Outcome Prediction | Models predict the products and yields of chemical reactions. bohrium.com | Faster identification of successful synthetic strategies. |

| Condition Optimization | Algorithms suggest optimal temperatures, solvents, and catalysts. acs.orgnih.gov | Higher yields and purity with fewer experiments. |

| Catalyst Design | AI assists in the development of new and improved catalysts. anchinv.com | Creation of more efficient and selective catalysts for alkylation. |

| Generative Synthesis | AI proposes novel synthetic routes and procedures. anchinv.commdpi.com | Discovery of more sustainable and cost-effective production methods. |

Advanced In-Situ Characterization for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced in-situ characterization techniques, which allow for the real-time monitoring of chemical reactions as they occur, are providing unprecedented insights into these processes. numberanalytics.commt.com

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products throughout a reaction. mt.com By observing the changes in the vibrational spectra of the reaction mixture, researchers can gain a detailed understanding of the reaction kinetics and mechanism. This information is invaluable for identifying reaction bottlenecks, detecting the formation of unwanted byproducts, and optimizing process parameters to maximize the yield of the desired product.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another technique that offers detailed mechanistic insights. rsc.orgresearchgate.net It can be used to identify transient intermediates and to study the interactions between the reactants and the catalyst. For example, in-situ solid-state NMR has been used to study the alkylation of benzene on zeolite catalysts, revealing details about the formation of active species and the reaction pathway. rsc.orgresearchgate.net

The data generated from these in-situ techniques can be coupled with kinetic modeling and computational studies to build comprehensive models of the reaction system. acs.org This detailed understanding allows for more precise control over the reaction, leading to improved efficiency, selectivity, and safety. For the synthesis of this compound, these techniques can help to unravel the complexities of polyalkylation and isomer formation, paving the way for more selective synthetic methods. lumenlearning.com

| In-Situ Technique | Information Gained | Application in this compound Synthesis |

| FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products. mt.com | Optimization of reaction kinetics and minimization of byproducts. |

| NMR Spectroscopy | Identification of transient intermediates and catalyst-substrate interactions. researchgate.net | Elucidation of the reaction mechanism and the role of the catalyst. |

| Reaction Calorimetry | Measurement of heat flow to understand reaction energetics and safety. mt.com | Ensuring safe scale-up of the synthesis process. |

Exploration of Bio-inspired and Biomimetic Transformations

Nature provides a rich source of inspiration for the development of new and highly selective chemical transformations. Bio-inspired and biomimetic approaches aim to mimic the efficiency and selectivity of enzymes to perform challenging chemical reactions, such as the selective functionalization of C-H bonds in aromatic compounds. nih.govacs.org

The direct, selective activation of C-H bonds is a major goal in organic synthesis, as it offers a more atom-economical way to build complex molecules. nih.gov Researchers are developing catalytic systems inspired by metalloenzymes that can selectively functionalize the C-H bonds of arenes. mdpi.combeilstein-journals.org These catalysts, often based on iron or copper complexes, can perform oxidations and alkylations with high selectivity, avoiding the need for pre-functionalized starting materials. mdpi.com For the synthesis of this compound, such an approach could potentially allow for the direct ethylation of 4-methylbenzene (p-xylene) at the desired positions, a process that is challenging to control with traditional methods.

Biomimetic catalysts, which are synthetic molecules that mimic the structure and function of the active sites of enzymes, are another active area of research. researchgate.netbeilstein-journals.org These catalysts can be designed to be more robust and versatile than their natural counterparts while still retaining their high selectivity. For example, porphyrin-based catalysts that mimic the action of cytochrome P450 enzymes have shown promise in the selective oxidation of alkylbenzenes. researchgate.net

Furthermore, the development of artificial cells and microreactors based on self-assembled polymeric structures offers a way to compartmentalize biocatalytic reactions, mimicking the cellular environment. nih.govresearchgate.net This can enhance the stability and efficiency of enzymes and allow for multi-step reaction cascades to be performed in a single pot. The application of these bio-inspired systems to the synthesis of polyalkylated benzenes could lead to highly efficient and sustainable manufacturing processes.

| Bio-inspired Approach | Description | Relevance to this compound |

| Bio-inspired C-H Functionalization | Catalysts that mimic enzymes to selectively activate C-H bonds. nih.govbeilstein-journals.org | Direct and selective ethylation of a methylbenzene precursor. |